An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid
An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, identified by the CAS number 116423-07-5 , is a heterocyclic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2][3] The isoxazole motif is a prominent scaffold in a variety of pharmacologically active compounds, owing to its favorable physicochemical properties and ability to engage in diverse biological interactions.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the field of pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. The key properties of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116423-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₃ | [2] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Boiling Point | 330.9±37.0 °C at 760 mmHg | [1] |
| Density | 1.191 g/cm³ | [1] |
| Flash Point | 153.9±26.5 °C | [1] |
| InChI Key | KSKLKJYVYVPIFW-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)O | [2] |
Synthesis Protocol: A Proposed Pathway
While specific, detailed, and peer-reviewed synthesis procedures for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid are not abundantly available in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and related literature on isoxazole synthesis. The proposed multi-step synthesis is outlined below, with a focus on the rationale behind each step.
Overall Synthesis Workflow
Caption: Proposed four-step synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylisoxazole
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Rationale: The foundational step involves the construction of the 3,5-dimethylisoxazole ring. This is a classic condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydroxylamine. The reaction is typically straightforward and high-yielding.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
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To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
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Heat the reaction mixture to reflux for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 3,5-dimethylisoxazole, which can be purified by distillation.
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Step 2: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
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Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like 3,5-dimethylisoxazole. This introduces a formyl group at the C4 position, which is activated for further functionalization.
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add 3,5-dimethylisoxazole (1.0 eq) dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
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Step 3: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)acrylic acid
-
Rationale: The Knoevenagel condensation provides a classic and effective method for forming a carbon-carbon double bond by reacting an aldehyde with an active methylene compound like malonic acid. This step extends the carbon chain and introduces a carboxylic acid functionality.
-
Procedure:
-
In a flask, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at 90-100 °C for 3-5 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude acrylic acid derivative.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
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Step 4: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
-
Rationale: The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired saturated propanoic acid.
-
Procedure:
-
Dissolve 3-(3,5-dimethylisoxazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid.
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Potential Applications in Drug Discovery
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into a propanoic acid framework opens up numerous avenues for drug development.
As a Scaffold for Novel Therapeutics
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Bromodomain and Extra-Terminal (BET) Inhibitors: Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of BRD4, a member of the BET family of proteins.[5] BRD4 is a key regulator of oncogene expression, making it an attractive target for cancer therapy. The propanoic acid side chain of the title compound could be further functionalized to enhance binding affinity and selectivity for the acetyl-lysine binding pocket of bromodomains.
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Anticancer Agents: The isoxazole ring is present in numerous compounds with demonstrated anticancer activity. For instance, 3,5-diaryl isoxazole derivatives have been evaluated for their potential against prostate cancer. The structural features of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid make it a valuable starting material for the synthesis of new isoxazole-based anticancer agents.
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Antimicrobial Agents: Isoxazole derivatives have a long history of use as antimicrobial agents. The propanoic acid moiety could be used to modulate the pharmacokinetic properties of new antimicrobial candidates, improving their solubility and bioavailability.
Signaling Pathway Modulation
Caption: Potential signaling pathways modulated by derivatives of the title compound.
Safety Information
As with any chemical compound, proper handling and safety precautions are paramount. The following information is based on available safety data sheets for similar compounds.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.[7]
-
Wear protective gloves, eye protection, and face protection.[6]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
-
IF ON SKIN: Wash with plenty of soap and water.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
It is crucial to consult the specific Safety Data Sheet (SDS) for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid before handling.
Conclusion
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a compound of significant interest to the drug discovery community. Its structural features, combining a privileged isoxazole scaffold with a versatile propanoic acid side chain, make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an exploration of its potential applications. As research in this area continues, this compound is poised to play a valuable role in the ongoing quest for new and effective medicines.
References
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Chemsrc. 3-(3,5-DIMETHYLISOXAZOL-4-YL)PROPANOIC ACID | CAS#:116423-07-5. Available from: [Link]
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Greenbook.net. Safety Data Sheet. Available from: [Link]
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BASF. Safety data sheet. Available from: [Link]
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DC Fine Chemicals. Safety Data Sheet. Available from: [Link]
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Chemistry & Chemical Technology. SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Available from: [Link]
-
LookChem. Cas 27428-42-8,3-(3,5-DIMETHYL-ISOXAZOL-4-YL) - PROPIONIC ACID ETHYL ESTER. Available from: [Link]
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PubMed. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Available from: [Link]
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PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available from: [Link]
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